

Personal protective equipment for handling Copper Histidine

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Compound of Interest

Compound Name: Copper Histidine

Cat. No.: B077661

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Essential Safety and Handling Guide for Copper Histidine

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This guide provides critical safety and logistical information for the handling of **Copper Histidine** in a laboratory setting. Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure research environment.

Personal Protective Equipment (PPE)

When handling **Copper Histidine**, particularly in solid form, the following personal protective equipment is mandatory to prevent exposure.

PPE Category	Item	Specification
Eye and Face	Safety Glasses with Side Shields	Must conform to EN166 or equivalent standards.[1]
Chemical Safety Goggles	To be worn when there is a risk of splashing.	
Face Shield	Recommended when handling larger quantities or when there is a significant risk of splashing.	
Hand	Chemical-Resistant Gloves	Nitrile or natural rubber gloves are suitable. Inspect for damage before each use.
Body	Laboratory Coat	To be worn at all times in the laboratory.
Chemical-Resistant Apron	Recommended when handling larger quantities.	
Respiratory	Air-Purifying Respirator (APR)	Required when handling the powder outside of a certified chemical fume hood to avoid dust inhalation.[1] A full facepiece APR with a high-efficiency filter is recommended for exposures over 0.1 mg/m ³ as copper fume or 1 mg/m ³ as copper dusts and mists.

Operational Plan: Safe Handling and Storage

A systematic workflow is crucial to minimize risks. The following procedural steps outline the safe handling of **Copper Histidine** powder in a laboratory setting.

Preparation and Area Setup

- Designated Area: All handling of **Copper Histidine** powder should occur in a designated, well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust.
- Work Surface: Cover the work surface with absorbent, disposable bench paper.
- Equipment: Assemble all necessary equipment (e.g., spatula, weighing paper/boat, containers) before commencing work.
- Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.

Handling and Experimental Procedures

- Avoid Dust Formation: Handle the compound carefully to avoid generating dust.^[1]
- Weighing: Perform all weighing of the solid compound within a chemical fume hood.
- Container Management: Keep the container of **Copper Histidine** tightly closed when not in use.
- Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Storage

- Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.
- Incompatibilities: Store away from strong oxidizing agents.

Quantitative Safety Data

The following table summarizes key quantitative safety data for copper compounds, as specific data for **Copper Histidine** is limited.

Parameter	Value	Species	Source
Occupational Exposure Limits (OELs) for Copper			
OSHA PEL (8-hr TWA)	1 mg/m ³ (dusts and mists), 0.1 mg/m ³ (fume)	Human	OSHA[2]
ACGIH TLV (8-hr TWA)	1 mg/m ³ (dusts and mists), 0.2 mg/m ³ (fume)	Human	ACGIH[2]
NIOSH REL (10-hr TWA)	1 mg/m ³ (dusts and mists)	Human	NIOSH[2]
Acute Oral Toxicity (LD50) for L-Histidine	>15,000 mg/kg	Rat	Cayman Chemical[1]

Note: The provided LD50 is for L-Histidine, a component of **Copper Histidine**. The toxicity of the complex may differ.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a step-by-step procedure for assessing the in vitro cytotoxicity of **Copper Histidine** using a colorimetric MTT assay.

Materials

- Target cell line (e.g., HeLa, HepG2)
- Complete cell culture medium
- Copper Histidine**
- Phosphate-buffered saline (PBS)

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals
- 96-well cell culture plates
- Multichannel pipette
- Plate reader

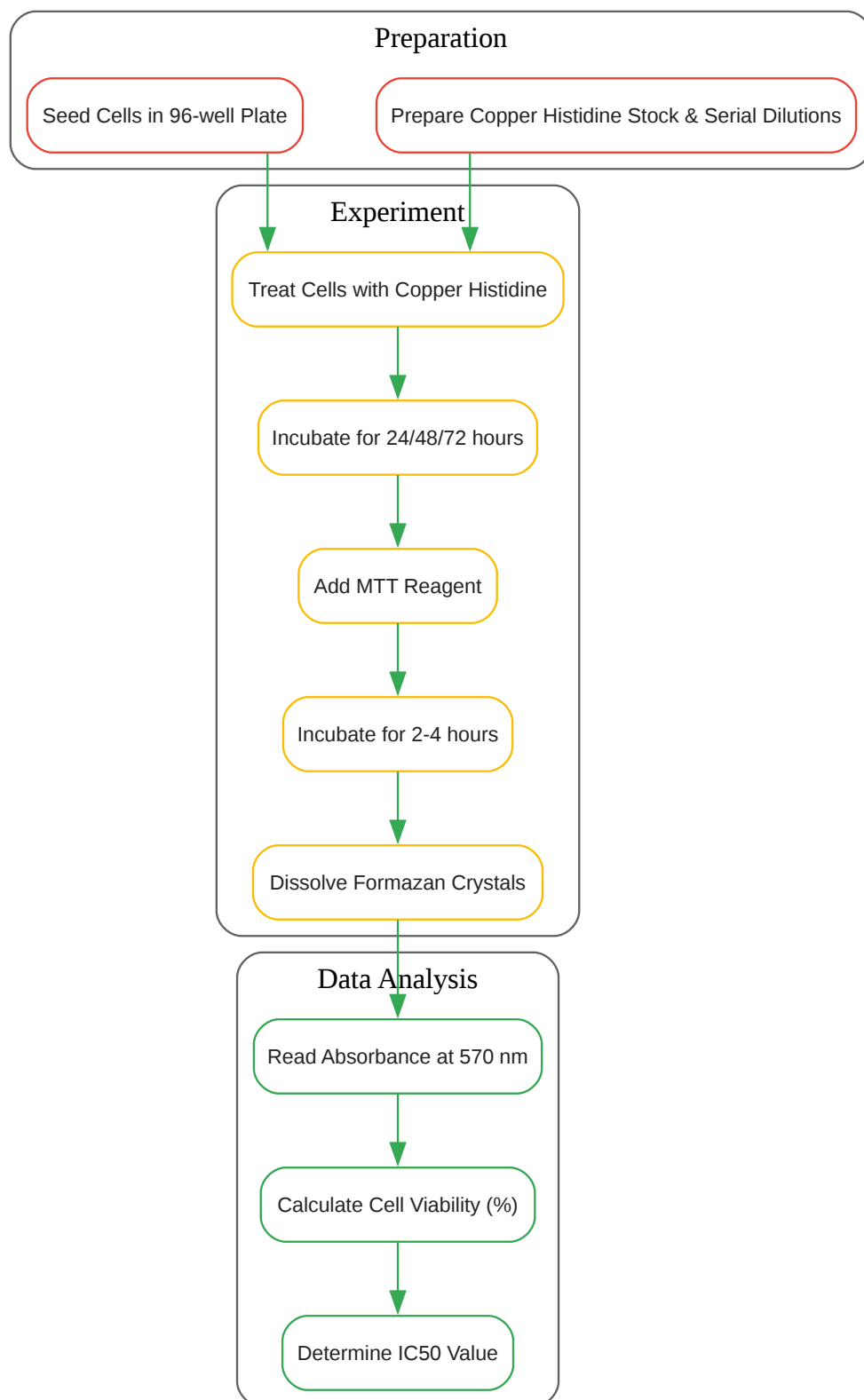
Procedure

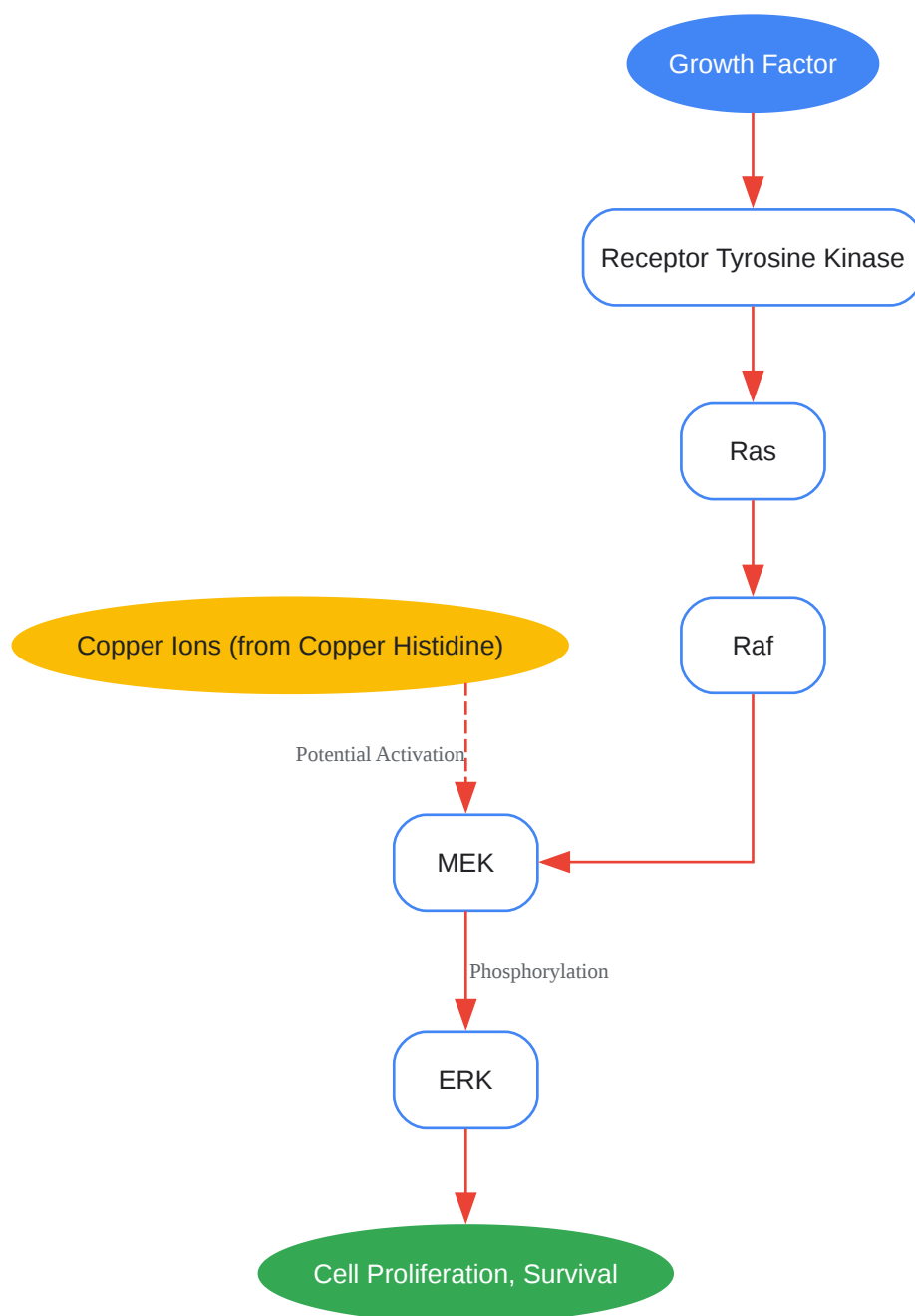
- Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
- Compound Preparation: Prepare a stock solution of **Copper Histidine** in a suitable solvent (e.g., sterile water or PBS). Perform serial dilutions to obtain a range of working concentrations.
- Cell Treatment: Remove the culture medium from the wells and replace it with fresh medium containing the various concentrations of **Copper Histidine**. Include untreated control wells (medium only) and vehicle control wells (medium with solvent, if applicable).
- Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Carefully remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a plate reader.

- **Data Analysis:** Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations

Experimental Workflow: In Vitro Cytotoxicity Assay





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